molecular formula C7H8N2O B14484163 (2-Iminopyridin-1(2H)-yl)acetaldehyde CAS No. 66523-43-1

(2-Iminopyridin-1(2H)-yl)acetaldehyde

Cat. No.: B14484163
CAS No.: 66523-43-1
M. Wt: 136.15 g/mol
InChI Key: DEIKJCJVEQWHIR-UHFFFAOYSA-N
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Description

(2-Iminopyridin-1(2H)-yl)acetaldehyde is an organic compound that features a pyridine ring with an imine group and an acetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Iminopyridin-1(2H)-yl)acetaldehyde typically involves the reaction of 2-aminopyridine with acetaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(2-Iminopyridin-1(2H)-yl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The imine group can be reduced to an amine.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Produces (2-Iminopyridin-1(2H)-yl)acetic acid.

    Reduction: Produces (2-Aminopyridin-1(2H)-yl)acetaldehyde.

    Substitution: Produces various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of (2-Iminopyridin-1(2H)-yl)acetaldehyde involves its interaction with various molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an imine and an aldehyde group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry.

Properties

CAS No.

66523-43-1

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

2-(2-iminopyridin-1-yl)acetaldehyde

InChI

InChI=1S/C7H8N2O/c8-7-3-1-2-4-9(7)5-6-10/h1-4,6,8H,5H2

InChI Key

DEIKJCJVEQWHIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=N)N(C=C1)CC=O

Origin of Product

United States

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